FXIa Binding Affinity: Sub‑Nanomolar Ki Positioned Between Milvexian and Asundexian
FXIa-IN-6 inhibits human FXIa with a Ki of 0.3 nM [1]. This places its affinity between milvexian (Ki = 0.11 nM) and asundexian (IC50 = 1 nM; reported Ki values are not uniformly available) . The 2.7‑fold difference in Ki relative to milvexian and the 3.3‑fold difference relative to the asundexian IC50 highlight that potency is not uniform across the FXIa inhibitor class.
| Evidence Dimension | Human FXIa inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.3 nM |
| Comparator Or Baseline | Milvexian: Ki = 0.11 nM; Asundexian: IC50 = 1 nM (Ki not reported) |
| Quantified Difference | FXIa-IN-6 is ~2.7‑fold less potent than milvexian; ~3.3‑fold more potent than asundexian based on IC50 comparison |
| Conditions | Recombinant human FXIa enzyme assay (in vitro biochemical) |
Why This Matters
For research requiring a moderate affinity FXIa inhibitor that is not ultra‑potent, FXIa-IN-6 provides a distinct tool that may better differentiate dose‑response windows in cellular or in vivo models.
- [1] Yang W, et al. J Med Chem. 2020;63(13):7226-7242. View Source
